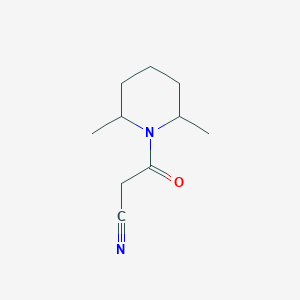
Tricalcium;dihydroxy(oxo)silane;diborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium borate silicate is a compound that combines the properties of calcium, boron, and silicon. It is known for its unique chemical structure and diverse applications in various fields. This compound is often found in crystalline form and is used in industries ranging from ceramics to medicine due to its stability and beneficial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium borate silicate can be synthesized through several methods. One common approach is the sol-gel process, which involves the hydrolysis and polycondensation of metal alkoxides. This method allows for precise control over the composition and properties of the resulting material . Another method involves the high-temperature reaction of calcium oxide, boron oxide, and silicon dioxide, which results in the formation of calcium borate silicate crystals .
Industrial Production Methods: In industrial settings, calcium borate silicate is often produced by melting a mixture of calcium carbonate, boric acid, and silica at high temperatures. This process ensures the formation of a homogeneous compound with consistent properties. The resulting material is then cooled and ground into a fine powder for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Calcium borate silicate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state compounds.
Common Reagents and Conditions: Common reagents used in reactions with calcium borate silicate include strong acids and bases, which can alter its structure and properties. For example, reacting it with hydrochloric acid can lead to the formation of calcium chloride and boric acid .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may produce boron trioxide and calcium silicate, while reduction reactions could yield elemental boron and calcium oxide .
Aplicaciones Científicas De Investigación
Calcium borate silicate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which calcium borate silicate exerts its effects involves several molecular targets and pathways:
Molecular Targets: It interacts with calcium and boron receptors in biological systems, influencing cellular processes such as bone mineralization and antimicrobial activity.
Pathways Involved: The compound can modulate pathways related to oxidative stress and inflammation, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Borosilicate Glass: Known for its low thermal expansion and high chemical resistance, borosilicate glass is widely used in laboratory equipment and cookware.
Calcium Silicate: This compound is used in construction materials and as an insulator due to its high thermal stability.
Uniqueness of Calcium Borate Silicate: Calcium borate silicate stands out due to its combined properties of calcium, boron, and silicon, which provide a unique set of characteristics such as enhanced biocompatibility, antimicrobial activity, and thermal stability. These properties make it a versatile material for various applications, from biomedical engineering to industrial manufacturing .
Propiedades
Fórmula molecular |
B2Ca3H2O9Si |
|---|---|
Peso molecular |
316.0 g/mol |
Nombre IUPAC |
tricalcium;dihydroxy(oxo)silane;diborate |
InChI |
InChI=1S/2BO3.3Ca.H2O3Si/c2*2-1(3)4;;;;1-4(2)3/h;;;;;1-2H/q2*-3;3*+2; |
Clave InChI |
DFKRXBYOAKEYLC-UHFFFAOYSA-N |
SMILES canónico |
B([O-])([O-])[O-].B([O-])([O-])[O-].O[Si](=O)O.[Ca+2].[Ca+2].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



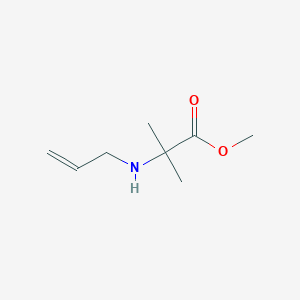

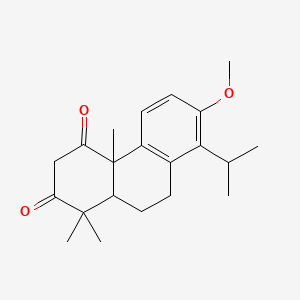
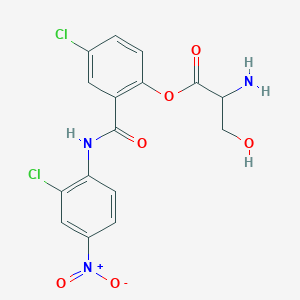

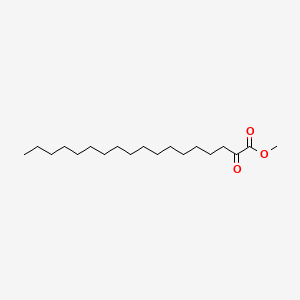
![[1,2,4]Triazolo[3,4-b][1,3]thiazepine](/img/structure/B13804071.png)
![(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid](/img/structure/B13804080.png)

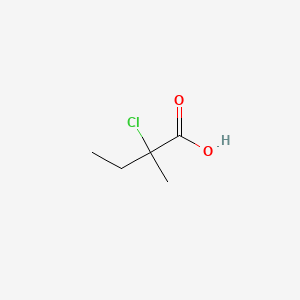
![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt](/img/structure/B13804102.png)
